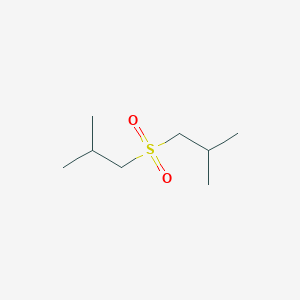

Diisobutyl sulfone

Description

Structure

3D Structure

Properties

CAS No. |

10495-45-1 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropylsulfonyl)propane |

InChI |

InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

ULSLZZKKTPQNNJ-UHFFFAOYSA-N |

SMILES |

CC(C)CS(=O)(=O)CC(C)C |

Canonical SMILES |

CC(C)CS(=O)(=O)CC(C)C |

boiling_point |

265.0 °C |

melting_point |

17.0 °C |

Other CAS No. |

10495-45-1 |

Origin of Product |

United States |

Historical Context and Evolution of Dialkyl Sulfone Chemistry

The study of sulfones dates back to the 19th century, with the first synthesis methods being reported during that time. thieme-connect.com Early work focused on fundamental synthesis and characterization. The primary and most traditional methods for preparing sulfones, including dialkyl sulfones, involve the oxidation of corresponding sulfides or sulfoxides. thieme-connect.comwikipedia.orgresearchgate.net This oxidative approach has remained a cornerstone of sulfone synthesis, though it has been refined over the decades to improve efficiency and substrate scope. thieme-connect.com

Other classical methods for sulfone synthesis that were developed include the alkylation of sulfinate salts, Friedel–Crafts-type sulfonylation of aromatic compounds, and addition reactions to alkenes and alkynes. thieme-connect.comnih.gov The development of these methods laid the groundwork for the broader field of organosulfur chemistry. Over time, research has led to the discovery of new reagents and catalytic systems to facilitate these transformations with greater control and functional group tolerance. thieme-connect.com The early 20th century saw continued exploration of the reactivity of sulfones, including their use as synthetic intermediates. A notable milestone in the chemistry of dialkyl sulfones was the development of reactions like the Ramberg–Bäcklund reaction, which utilizes α-halo sulfones. thieme-connect.com

More recent advancements in the 21st century have focused on developing more sustainable and efficient methods for sulfone synthesis. These include metal-catalyzed coupling reactions, C–H functionalization, and three-component approaches utilizing sulfur dioxide. thieme-connect.comnih.gov The evolution of dialkyl sulfone chemistry reflects the broader trends in organic synthesis, moving towards more atom-economical and environmentally benign methodologies.

Significance of Sulfone Functional Groups in Organic Synthesis and Materials Science

Oxidative Routes from Organosulfur Precursors

The most traditional and direct method for synthesizing sulfones is the oxidation of their corresponding sulfides. thieme-connect.comjchemrev.com This pathway involves the sequential oxidation of a sulfide first to a sulfoxide and then to the sulfone. The primary challenge lies in controlling the reaction to achieve the desired sulfone product selectively without stopping at the intermediate sulfoxide stage or causing unwanted side reactions. nih.gov

Controlled Oxidation of Diisobutyl Sulfide to Sulfone

The conversion of diisobutyl sulfide to this compound is representative of dialkyl sulfone synthesis via oxidation. A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation effectively.

Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant for this purpose. chem-soc.si Its effectiveness is often enhanced by the use of catalysts. For instance, molybdenum(VI) and tungsten(VI) salts are known to catalyze the oxidation of sulfides with H₂O₂. A simple and efficient method employs ammonium (B1175870) heptamolybdate with 30% H₂O₂ at room temperature, which can oxidize various sulfides to sulfones in excellent yields and short reaction times. researchgate.net This system is notable for its tolerance of sensitive functional groups. researchgate.net Similarly, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while the related tantalum carbide tends to favor the formation of sulfoxides under similar conditions. organic-chemistry.org

Metal-free conditions have also been established. The use of a urea-hydrogen peroxide adduct in combination with phthalic anhydride (B1165640) provides a metal-free method for oxidizing sulfides directly to sulfones, completely bypassing the sulfoxide intermediate. organic-chemistry.org Another approach generates chlorine dioxide (ClO₂•) in situ from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid in organic solvents, which effectively oxidizes a range of sulfides to sulfones in high yields and with excellent selectivity. mdpi.com

The reaction conditions for the oxidation of a model substrate, diphenyl sulfide, to the corresponding sulfone are summarized below, illustrating the efficacy of different systems.

| Catalyst/Reagent | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| α-Ag₂WO₄ | H₂O₂ | CH₃CN | 1 | >99 | cdmf.org.br |

| NiWO₄ | H₂O₂ | CH₃CN | 2 | >99 | cdmf.org.br |

| NaClO₂/HCl | - | MeCN | 1 | 96 | mdpi.com |

| Carbon-based solid acid | H₂O₂ (30%) | - | 4 | 98 | chem-soc.si |

This table presents data for the oxidation of diphenyl sulfide as a representative example of sulfide to sulfone oxidation.

Strategies for Selective Sulfone Formation and Prevention of Over-oxidation

A key challenge in the synthesis of sulfones from sulfides is preventing the reaction from stopping at the sulfoxide stage. researchgate.net Conversely, for some applications, preventing over-oxidation beyond the sulfone is not a concern, but achieving complete conversion from the sulfide is paramount. Several strategies have been developed to ensure the selective and high-yielding formation of sulfones.

One primary strategy involves controlling the stoichiometry of the oxidizing agent. An excess of the oxidant is typically used to drive the reaction past the sulfoxide intermediate to the desired sulfone. For example, when using a carbon-based solid acid catalyst with hydrogen peroxide, a 1:1 molar ratio of sulfide to H₂O₂ yields the sulfoxide, whereas increasing the ratio to 1:5 cleanly affords the sulfone. chem-soc.si

Temperature control is another critical factor. In some systems, lower temperatures may favor sulfoxide formation, while higher temperatures promote the full oxidation to the sulfone. organic-chemistry.org

The choice of catalyst and solvent system can also impart high selectivity for sulfone production. Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have been identified as highly efficient and selective catalysts for the oxidation of sulfides to sulfones using H₂O₂ as the oxidant. cdmf.org.br These reactions proceed under mild conditions and are tolerant of various functional groups. cdmf.org.br The mechanism is believed to involve reactive oxygen species like hydroxyl radicals and singlet oxygen, which mediate the transformation. cdmf.org.br Electrochemical methods in continuous-flow microreactors also offer precise control; by adjusting the applied potential, the oxidation can be selectively directed towards either the sulfoxide or the sulfone. rsc.org

Carbon-Sulfur Bond Construction Approaches

Transition-Metal Catalyzed Coupling Reactions for Sulfone Synthesis

Transition-metal catalysis has become a powerful tool for forging C–S bonds to produce sulfones. researchgate.net These reactions often involve the coupling of an organometallic reagent or an organic halide with a sulfur-containing partner. Palladium, nickel, and copper are among the most commonly used metals for these transformations. mdpi.comacs.orgacs.org For example, palladium complexes can catalyze the reaction of benzylic carbonates with sodium arenesulfinates to yield benzylic sulfones. organic-chemistry.org A zinc-promoted cross-electrophile sulfonylation has also been developed, allowing for the synthesis of various alkyl-alkyl sulfones from readily available alkyl halides. nih.gov

C(sp³)-S Bond Formation Methodologies

The formation of a bond between a sulfur atom and a saturated, sp³-hybridized carbon, such as in this compound, is a key step in many synthetic routes. Transition-metal-catalyzed cross-coupling reactions are a primary strategy for achieving this. researchgate.net These methods often couple alkyl halides or their equivalents with a sulfonyl source.

Recent advancements include radical-based approaches. For example, a radical-radical cross-coupling strategy catalyzed by a copper(II) salt can form a C(sp³)–S bond between aryl thiols and sources of alkyl radicals like isobutyronitrile. semanticscholar.org While this produces a sulfide that would subsequently require oxidation, it demonstrates a modern approach to C(sp³)–S bond formation. More directly, a zinc-promoted method enables the coupling of various alkyl halides (primary, secondary, and tertiary) via a radical-polar crossover pathway to construct a wide array of alkyl-alkyl sulfones with high functional group tolerance. nih.gov

Decarboxylative and Desulfonylative Coupling Strategies

Innovative coupling strategies that involve the extrusion of small molecules like carbon dioxide (CO₂) or sulfur dioxide (SO₂) have expanded the toolkit for sulfone synthesis.

Decarboxylative coupling involves the reaction of a carboxylic acid derivative with a sulfonyl partner, where the carboxyl group is expelled as CO₂. This approach avoids the need for pre-formed organometallic reagents. For instance, palladium-catalyzed decarboxylative allylation of allyl sulfonyl acetic esters can produce tertiary homoallylic sulfones under mild, non-basic conditions. nih.gov A metal-free method has also been reported for the decarboxylative cross-coupling of cinnamic acids with arylsulfonyl hydrazides to yield (E)-vinyl sulfones. organic-chemistry.org Similarly, a phosphoric acid-mediated decarboxylative coupling between sodium sulfinates and phenylpropiolic acids provides another route to vinyl sulfones. acs.org

Desulfonylative coupling reactions utilize organosulfones as coupling partners, where a C–SO₂ bond is cleaved, and a new bond is formed. oup.com This strategy is valuable for transforming a stable sulfonyl group into other functionalities. Nickel complexes have been shown to catalyze the desulfonylative coupling of alkyl sulfones with aryl zinc reagents. oup.com Furthermore, visible light-driven desulfonylative cross-coupling of glycosyl sulfones with various electrophiles has been developed as a metal-free, sustainable method for forming C-C bonds. irejournals.comresearchgate.net This process involves the generation of a radical intermediate from the sulfone upon light irradiation. irejournals.comresearchgate.net Intramolecular desulfonylative couplings, catalyzed by nickel or palladium, have also been employed for the synthesis of biaryl compounds from aryl sulfones. nih.gov

A selection of these advanced coupling reactions is highlighted below.

| Reaction Type | Catalyst/Mediator | Coupling Partners | Product Type | Reference |

| Decarboxylative Allylation | Pd(PPh₃)₄ | Allyl sulfonyl acetic ester | Homoallylic sulfone | nih.gov |

| Decarboxylative Coupling | Phosphoric Acid | Sodium sulfinate, Phenylpropiolic acid | Vinyl sulfone | acs.org |

| Desulfonylative Coupling | Ni(cod)₂ / P(n-Bu)₃ | (Hetero)aryl sulfone (intramolecular) | (Hetero)biaryl | nih.gov |

| Desulfonylative Coupling | Visible Light | Glycosyl sulfone, Electrophile | C-glycoside | irejournals.comresearchgate.net |

| Cross-Electrophile Sulfonylation | Zinc | Alkyl halide, Alkyl halide, SO₂ source | Alkyl-alkyl sulfone | nih.gov |

Radical-Mediated Sulfonylation Protocols

Radical-mediated reactions have emerged as powerful tools for the construction of C–S bonds in sulfone synthesis, offering mild reaction conditions and high functional group tolerance. chemistryviews.orgnih.gov These protocols often involve the generation of sulfonyl radicals from various precursors, which then participate in addition reactions with alkenes or alkynes. rsc.orgsioc-journal.cn

A notable strategy involves the radical-mediated sulfonylation relay of alkyl alkynes or alkenes with electron-deficient alkenes, using sodium dithionite (B78146) (Na₂S₂O₄) as both a sulfur dioxide source and an electron donor. This approach obviates the need for metal catalysts and external reductants, proceeding via a radical pathway to yield vinyl and alkyl sulfones. rsc.org Mechanistic studies, including deuterium-labeling experiments, have confirmed that the hydrogen atom in the protonation step is primarily sourced from water. rsc.org

Another innovative method is the base-mediated radical borylation of alkyl sulfones. chemistryviews.orgnih.gov In this transition-metal-free process, primary and secondary alkyl sulfones are converted into versatile alkylboronic esters. chemistryviews.org The reaction utilizes bis(neopentyl glycolato)diboron (B₂neop₂) and a stoichiometric amount of base. chemistryviews.orgnih.gov Radical clock and electron paramagnetic resonance (EPR) studies have provided evidence for the involvement of radical intermediates in this borylation process. chemistryviews.orgnih.gov This method is distinguished by its tolerance of various functional groups and its applicability to the late-stage functionalization of complex molecules. chemistryviews.org

The generation of sulfonyl radicals can also be achieved from sulfonyl chlorides through the use of transition metal photocatalysts under visible light, providing an environmentally benign pathway to functionalized alkyl sulfones. acs.org Furthermore, metal-free approaches, such as those utilizing N-acyloxyphtalimide-protected carboxylic acids for the photogeneration of alkyl radicals, have been developed for the allylation of alkyl chains. rsc.org

Recent advancements have also demonstrated the use of aryl diazo salts in combination with styrene (B11656) derivatives and sodium metabisulfite (B1197395) under visible light to produce alkyl sulfones. researchgate.net This one-pot synthesis is facilitated by a photocatalyst like rhodamine B and a hydrogen atom transfer reagent. researchgate.netrsc.orgresearchgate.net

Alkylation and Arylation Reactions Utilizing Sulfinate Salts

Sulfinate salts are well-established and versatile precursors for the synthesis of sulfones. thieme-connect.com These salts can be readily alkylated or arylated to form the corresponding sulfone products. thieme-connect.comnih.gov The generation of sulfinate salts can be achieved through various methods, including the reduction of sulfonyl chlorides with agents like magnesium under sonication or the reaction of organometallic reagents with sulfur dioxide. rsc.orgacs.org

A common approach involves the in situ generation of metal sulfinates from the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.orgjchemrev.com These sulfinates can then be trapped with a variety of carbon electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to produce the desired sulfones. organic-chemistry.org Phase-transfer catalysis can also be employed for the S-alkylation of arenesulfinate salts. organic-chemistry.orgacs.org

For the synthesis of aryl sulfones, transition-metal-free arylation of lithium, magnesium, and zinc sulfinates with diaryliodonium salts has been reported. acs.orgrsc.org This method allows for a one-pot synthesis of aryl sulfones from simple starting materials. acs.org Copper-catalyzed coupling reactions of sulfinic acid salts with aryl halides have also been developed, often employing ligands like 1-proline to facilitate the transformation. google.com Palladium catalysis, particularly with ligands such as Xantphos, has proven effective for the coupling of sulfinic acid salts with aryl and vinyl halides or triflates. organic-chemistry.org

More recently, innovative methods for generating sulfinate anions have been developed. For instance, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then be alkylated. organic-chemistry.org

Table 1: Comparison of Alkylation/Arylation Methods Using Sulfinate Salts

| Method | Reagents | Electrophile Scope | Key Features |

| Grignard/Organolithium with SO₂ Surrogate | Organometallic reagent, DABSO, Alkyl/Allyl/Benzyl halide | Alkyl, Allyl, Benzyl halides | One-pot synthesis, versatile electrophile scope. organic-chemistry.org |

| Phase-Transfer Catalysis | Arenesulfinate salt, Alkyl halide, Phase-transfer catalyst | Alkyl halides | Efficient for S-alkylation of arenesulfinates. organic-chemistry.orgacs.org |

| Transition-Metal-Free Arylation | Lithium/Magnesium/Zinc sulfinate, Diaryliodonium salt | Diaryliodonium salts | One-pot sequence from simple starting materials. acs.org |

| Copper-Catalyzed Arylation | Sulfinic acid salt, Aryl halide, CuI, 1-Proline | Aryl halides | Good functional group tolerance. google.com |

| Palladium-Catalyzed Arylation/Vinylation | Sulfinic acid salt, Aryl/Vinyl halide or triflate, Palladium catalyst, Xantphos | Aryl and Vinyl halides/triflates | Effective for unsymmetrical diaryl and aryl vinyl sulfones. organic-chemistry.org |

| Cyanide-Mediated Generation | Vinyl sulfone, Cyanide, Alkylating agent | Alkylating agents | In situ generation of sulfinate from vinyl sulfones. organic-chemistry.org |

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly influencing the development of new synthetic routes for sulfones, with a focus on photocatalysis, electrochemistry, and the use of sulfur dioxide surrogates to create more sustainable processes. rsc.org

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of sulfones under mild conditions. acs.org These methods often utilize photocatalysts to generate radical intermediates that drive the reaction.

One notable development is the photoinduced, three-component strategy for synthesizing alkyl-alkyl sulfones, including potentially this compound. researchgate.netnih.gov This method employs tetrabutylammonium (B224687) decatungstate (TBADT) as a cost-effective photocatalyst to achieve the direct C(sp³)–H sulfonylation of unactivated hydrocarbons. researchgate.netnih.gov This approach is highly efficient and can be applied to a broad range of commercially available hydrocarbons and even complex bioactive molecules. nih.gov

Another photocatalytic approach involves the reaction of aryldiazo tetrafluoroborate (B81430) salts with styrene derivatives and sodium metabisulfite. rsc.orgresearchgate.net Using a photocatalyst such as rhodamine B, this multicomponent reaction proceeds under visible light to yield various alkyl sulfones under mild conditions. rsc.orgresearchgate.net

Furthermore, a redox-neutral organophotocatalyst, CBZ6, has been shown to efficiently promote the alkoxysulfonylation of alkenes with sulfonyl chlorides under visible-light irradiation. acs.org The proposed mechanism involves the photoexcited catalyst reducing the sulfonyl chloride to a sulfonyl radical. This radical then adds to the alkene, and subsequent oxidation and nucleophilic trapping by an alcohol yield the desired β-alkoxy sulfone. acs.org

Electrochemical synthesis offers an environmentally friendly alternative for constructing sulfones, often avoiding the need for transition metal catalysts and chemical oxidants. scilit.comrsc.org These methods utilize an electric current to drive the desired transformations.

A direct electrochemical method for synthesizing vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported. nih.govacs.org This process occurs at room temperature in an undivided cell with graphite (B72142) carbon electrodes, producing a diverse range of sulfone compounds in high yields. nih.govacs.org

Another innovative electrochemical approach enables the synthesis of β-keto sulfones from enol acetates and sulfonyl hydrazides. scilit.com This method is notable for being metal- and oxidant-free and has been successfully scaled up using an electrochemical flow cell, indicating its potential for industrial application. scilit.com Free radical scavenging experiments and cyclic voltammetry studies have been used to investigate the underlying reaction mechanism. scilit.com

Furthermore, an electrochemical sulfonylation of styrenes with sodium arylsulfinates, using a catalytic amount of potassium iodide (KI) as a redox mediator, provides an atom-economical route to vinyl sulfones. organic-chemistry.org The proposed mechanism involves the anodic oxidation of iodide to iodine, which then reacts with the sulfinate to form a sulfonyl radical. organic-chemistry.org

Gaseous and toxic sulfur dioxide can be replaced in synthesis by stable, easy-to-handle solid surrogates, which enhances safety and operational simplicity. nih.govox.ac.uk These surrogates serve as a source of the sulfonyl group in various sulfonylation reactions. rsc.org

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a prominent example of a bench-stable sulfur dioxide surrogate. jchemrev.comnih.gov It has been utilized in a three-component convergent synthesis of a broad range of sulfones using palladium catalysis. nih.gov This method unites an organolithium species and an aryl, heteroaryl, or alkenyl (pseudo)halide with the SO₂ provided by DABSO. nih.gov

Inorganic sulfites, such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite, are abundant and inexpensive alternatives that can serve as sulfur dioxide surrogates. rsc.orgnih.gov These have been employed in sulfonylation reactions that can proceed through radical processes or under transition metal or photocatalysis. rsc.org For instance, a radical-initiated, three-component cascade reaction mediated by DABSO has been developed for the synthesis of complex cyclic sulfones under mild, redox-neutral conditions. mdpi.com

Thiourea dioxide has been employed as a reductive sulfur dioxide surrogate for the one-step synthesis of alkyl-alkyl sulfones under transition-metal-free conditions. rsc.org By altering the surrogate to sodium dithionite, the synthesis can be directed towards aryl-alkyl sulfones with very low catalyst loading. rsc.org

Reaction Mechanisms and Mechanistic Elucidation in Diisobutyl Sulfone Transformations

Mechanistic Pathways of Diisobutyl Sulfone Formation Reactions

The formation of this compound, like other dialkyl sulfones, can proceed through various mechanistic pathways involving different types of intermediates. The specific pathway often depends on the starting materials and reaction conditions.

Electrophilic, Nucleophilic, and Radical Intermediates in Sulfone Synthesis

The synthesis of sulfones, including this compound, is versatile, accommodating electrophilic, nucleophilic, and radical intermediates.

Nucleophilic Pathways: A prevalent method for synthesizing sulfones involves the alkylation of sulfinate salts. thieme-connect.com In this approach, the sulfinate anion acts as a nucleophile, attacking an electrophilic carbon atom. For the synthesis of this compound, this would typically involve the reaction of an isobutyl sulfinate salt with an isobutyl halide. The sulfinate anion (R-SO₂⁻) is a potent nucleophile that displaces a leaving group on the electrophile. thieme-connect.com This method is generally high-yielding and straightforward. thieme-connect.com Another nucleophilic route involves the addition of organometallic reagents, like Grignard or organolithium reagents, to a sulfur dioxide surrogate, which then react with an electrophile. organic-chemistry.org

Electrophilic Pathways: In other synthetic strategies, the sulfur-containing species acts as the electrophile. For instance, sulfonyl halides (R-SO₂Cl) can react with organometallic reagents. wikipedia.org In the context of this compound, an isobutylsulfonyl halide could react with an isobutyl Grignard reagent. Additionally, Friedel-Crafts-type reactions using sulfonyl halides or sulfonic acid anhydrides in the presence of a Lewis acid catalyst represent a classic electrophilic pathway, though this is more common for aryl sulfones. wikipedia.orgcore.ac.uk

Radical Pathways: Radical-mediated reactions offer another avenue for sulfone synthesis. These reactions often involve the generation of a sulfonyl radical (R-SO₂•), which can then participate in various bond-forming reactions. mdpi.com For example, the reaction of an alkyl radical with a sulfur dioxide surrogate can generate a sulfonyl radical. mdpi.com Photocatalysis is a modern tool used to generate these radical intermediates under mild conditions. organic-chemistry.org For instance, iridium photoredox catalysis can activate sulfone tetrazoles to produce dialkyl sulfones, where sulfone radical intermediates are trapped by electron-deficient olefins. organic-chemistry.org

A summary of the types of intermediates in sulfone synthesis is presented below.

| Intermediate Type | General Scheme | Role of Sulfur Species | Typical Reactants for this compound Synthesis |

| Nucleophilic | R-SO₂⁻ + R'-X → R-SO₂-R' | Nucleophile | Isobutyl sulfinate and isobutyl halide |

| Electrophilic | R-SO₂+ + Nu⁻ → R-SO₂-Nu | Electrophile | Isobutylsulfonyl halide and isobutyl Grignard reagent |

| Radical | R• + SO₂ → R-SO₂• | Radical | Isobutyl radical and sulfur dioxide |

Catalytic Cycle Analysis in Metal-Mediated Sulfonylation

Metal-mediated sulfonylation reactions provide efficient and often milder conditions for sulfone synthesis compared to traditional methods. thieme-connect.com These reactions typically proceed through a catalytic cycle involving the metal center.

Palladium-Catalyzed Sulfonylation: Palladium catalysts are widely used in cross-coupling reactions to form C-S bonds. rsc.org A common catalytic cycle for the synthesis of sulfones involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.com This is followed by a reaction with a sulfinate salt (transmetalation-like step), and subsequent reductive elimination to yield the sulfone product and regenerate the Pd(0) catalyst. mdpi.com For this compound, this could involve the coupling of an isobutyl halide with an isobutyl sulfinate, though this is less common for alkyl-alkyl coupling compared to aryl-alkyl or aryl-aryl coupling.

Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions are also prominent in sulfone synthesis. The mechanism can involve the formation of a Cu(I) species which undergoes oxidative addition with a halide. rsc.org The resulting Cu(III) species can then react with a sulfinate, followed by reductive elimination. rsc.org Another proposed mechanism involves the formation of a free radical intermediate through the oxidation of Cu(I) to Cu(II), which then reacts with a sulfur dioxide source to generate a sulfonyl radical. mdpi.com This radical can then be incorporated into the final product through a series of steps involving the copper catalyst. mdpi.com

Iron-Catalyzed Sulfonylation: Iron catalysis has emerged as a cost-effective and environmentally friendly alternative. nih.gov Some iron-catalyzed reactions proceed via a radical-anion relay mechanism. nih.gov For example, an alkyl halide can be reduced by a reductant like Na₂S₂O₄ to generate an alkyl radical. This radical adds to an alkene, and the resulting carbon-centered radical is trapped by SO₂, forming a sulfonyl radical. An iron catalyst can then facilitate the reduction of this sulfonyl radical to a sulfinate anion, which then undergoes nucleophilic substitution to form the sulfone. nih.gov

A generalized catalytic cycle for metal-mediated sulfonylation is depicted below.

Generalized Catalytic Cycle for Metal-Mediated Sulfonylation Oxidative Addition: M(0) + R-X → R-M(II)-X Transmetalation: R-M(II)-X + R'-SO₂⁻ → R-M(II)-SO₂R' + X⁻ Reductive Elimination: R-M(II)-SO₂R' → R-SO₂-R' + M(0) Note: This is a simplified representation and the exact steps can vary depending on the metal, ligands, and reactants.

Desulfonylation Reaction Mechanisms of Sulfones

The cleavage of the carbon-sulfur bond in sulfones, known as desulfonylation, is a key transformation in organic synthesis, often employed to remove the sulfonyl group after it has served its purpose as an activating group. wikipedia.org The mechanism of this process can be either homolytic or heterolytic.

Homolytic Bond Dissociation Processes (C-SO₂ bond activation)

Homolytic cleavage of the C-SO₂ bond results in the formation of a carbon-centered radical and a sulfonyl radical (R-SO₂•) or a sulfinate anion and an alkyl radical upon single electron transfer. wikipedia.orgrsc.org This process is often initiated by reducing agents, heat, or light. wikipedia.orgnih.gov

Reductive desulfonylation using metal amalgams (e.g., sodium amalgam) is believed to proceed through a single electron transfer (SET) from the metal to the sulfone. wikipedia.org This forms a radical anion which then fragments, cleaving the C-S bond to produce a sulfinate anion and the more stable organic radical. wikipedia.org The resulting radical is then further reduced and protonated to yield the alkane. wikipedia.org

Photocatalysis can also induce homolytic C-SO₂ bond cleavage. nih.gov Under visible light irradiation, a photocatalyst can promote a single electron transfer to the sulfone, leading to its fragmentation into a radical and a sulfinate anion. rsc.org This strategy has been used to generate tertiary radicals from alkyl sulfones for use in Giese reactions. rsc.org Tin hydrides, such as tributyltin hydride, can also mediate reductive desulfonylation through a radical chain mechanism. wikipedia.org

Heterolytic Cleavage Mechanisms: Sulfinate and Sulfonylium Ion Formation

Heterolytic cleavage of the C-SO₂ bond involves the breaking of the bond where one fragment retains both electrons. This can lead to the formation of a sulfinate anion (R-SO₂⁻) and a carbocation, or a sulfonylium ion (R-SO₂⁺) and a carbanion. acs.orgacs.org

Formation of Sulfinate Anion: This is the more common heterolytic pathway. acs.orgacs.org It often occurs when the alkyl group attached to the sulfonyl moiety can stabilize a positive charge or when a good leaving group is present. Nucleophilic attack on the carbon atom adjacent to the sulfonyl group can also induce this type of cleavage. The sulfinate ion is a relatively stable leaving group. acs.orgacs.org

Formation of Sulfonylium Ion: The formation of a sulfonylium ion is less frequent and typically requires a strongly basic medium to generate a carbanionic species. acs.orgacs.org The sulfonyl group is generally a poor leaving group in this context unless activated.

The choice between homolytic and heterolytic cleavage depends on the reaction conditions, the structure of the sulfone, and the reagents used. acs.orgacs.org

| Cleavage Type | Initiating Agent | Intermediates | Products of C-S Cleavage |

| Homolytic | Reducing metals (Na/Hg), light, heat | Radical anion, alkyl radical, sulfinate anion | R• + R'SO₂⁻ |

| Heterolytic | Nucleophiles, bases | Carbocation, sulfinate anion | R⁺ + R'SO₂⁻ |

| Heterolytic | Strong bases | Carbanion, sulfonylium ion | R⁻ + R'SO₂⁺ |

Influence of Catalysis on Desulfonylation Selectivity

Catalysis plays a crucial role in controlling the selectivity of desulfonylation reactions, often enabling milder reaction conditions and influencing which C-S bond is cleaved in unsymmetrical sulfones. wikipedia.orgresearchgate.net

Transition Metal Catalysis: Transition metals like palladium and nickel are effective catalysts for desulfonylation. researchgate.netnih.gov These reactions often involve the oxidative addition of the C-SO₂ bond to a low-valent metal center. researchgate.net The selectivity can be influenced by the electronic properties of the groups attached to the sulfonyl moiety. For example, in diaryl sulfones, cleavage tends to occur at the C-S bond connected to the more electron-withdrawing aryl group. mdpi.com The choice of ligands on the metal catalyst can also significantly impact reactivity and selectivity. researchgate.net Introducing electron-withdrawing groups onto the sulfonyl group itself can facilitate C-SO₂ bond activation. researchgate.netnih.gov

Catalysis in Reductive Eliminations: In reactions like the Julia olefination, which involves the desulfonylation of β-hydroxy sulfones, the choice of reducing agent and conditions influences the stereoselectivity of the resulting alkene. wikipedia.org Catalytic systems, including those based on samarium(II) iodide or palladium complexes, can provide high levels of stereocontrol. wikipedia.org For instance, palladium-catalyzed reductions of alkenyl sulfones can proceed with high stereospecificity. wikipedia.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for selective desulfonylation. nih.gov By using a suitable photocatalyst, it is possible to generate radicals from sulfones under mild conditions, which can then be trapped in various C-C bond-forming reactions. nih.govresearchgate.net The selectivity in these reactions is governed by the properties of the photocatalyst and the relative stability of the potential radical intermediates.

Solvent Effects on Reaction Kinetics and Thermochemistry in Sulfone Systems

The solvent environment is a critical parameter in chemical transformations, capable of dramatically altering reaction rates, pathways, and thermodynamic equilibria. chemrxiv.orgresearchgate.net In reactions involving sulfones, the solvent is not merely an inert medium but an active participant that influences the stability of reactants, transition states, and products through various intermolecular interactions. researchgate.net Understanding these solvent effects is paramount for optimizing reaction conditions and predicting outcomes in sulfone chemistry. The influence of the solvent can be broadly categorized into its effects on reaction kinetics (the rate of reaction) and thermochemistry (the energy changes associated with the reaction).

Solvent Effects on Reaction Kinetics

The rate of a chemical reaction in solution can be profoundly influenced by the properties of the solvent, such as its polarity, viscosity, and specific interactions with the solute molecules. chemrxiv.org For reactions involving sulfones, which contain the highly polar sulfonyl group (-SO₂-), solvent polarity plays a particularly significant role. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rate depends on the relative charge distribution of the reactants and the transition state. ku.edu Reactions that proceed through a transition state that is more charged or has a more dispersed charge than the reactants are generally accelerated by more polar solvents. ku.eduresearchgate.net

The influence of a solvent is often dissected using multi-parameter approaches, such as linear solvation energy relationships (LSERs), which quantify different aspects of solvent-solute interactions. ku.edu These can include:

Nonspecific Interactions: These relate to the solvent's polarity and polarizability, which stabilize charge separation in the transition state. nih.gov

Specific Interactions: These involve directed interactions like hydrogen bonding. nih.gov The ability of a solvent to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) can significantly impact reactivity. ku.edunih.gov

A study on the nucleophilic aromatic substitution (SNAr) of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures found that reaction rates increased with the solvent's hydrogen bond acceptor (HBA) basicity and dipolarity/polarizability. nih.gov Conversely, rates decreased with increasing hydrogen bond donor (HBD) acidity. nih.gov This indicates that the formation of the charged intermediate is the rate-determining step, and it is stabilized by polar, aprotic solvent characteristics. nih.gov The solvation effects were found to be dominated by nonspecific dipole and induced-dipole interactions over hydrogen bonding. nih.gov

Table 1: Solvent Parameters and Their Influence on Reaction Rates This interactive table showcases how different solvent properties can affect reaction kinetics. The data is based on findings from studies on reactions in solvent mixtures. nih.gov

| Solvent Property Category | Specific Parameter | General Effect on Reactions with Charged Transition States |

| Nonspecific Interactions | Polarity/Polarizability (π*) | Increased rate due to stabilization of the charged transition state. nih.gov |

| Specific Interactions | Hydrogen Bond Acidity (α) | Decreased rate by solvating nucleophiles or reactants. nih.gov |

| Specific Interactions | Hydrogen Bond Basicity (β) | Increased rate by interacting favorably with the transition state. nih.gov |

Solvent Effects on Thermochemistry

The solubility of sulfones, a key thermochemical consideration, is directly linked to solvent properties. For instance, the solubility of dimethyl sulfone has been shown to correlate well with the cohesive energy density and polarity of the solvent. researchgate.net Due to their polarity, sulfones can often be separated from nonpolar hydrocarbon matrices through liquid-liquid extraction using a polar solvent. acs.org

Calorimetric studies reveal the extent of solvent influence on thermodynamic parameters. A study of aminosulfonic acids in water and dimethyl sulfoxide (DMSO) found that while solubilities were comparable, the enthalpies of solution were 15–40 kJ mol⁻¹ more exothermic in DMSO. cdnsciencepub.com Furthermore, the aliphatic aminosulfonic acids studied were found to be much weaker acids in DMSO than in water, with heats of ionization being about 30 kJ mol⁻¹ more endothermic in DMSO. cdnsciencepub.com These significant thermodynamic differences are attributed to the distinct solvation properties of water (protic) and DMSO (dipolar aprotic). cdnsciencepub.com

The thermal stability of sulfones can also be considered within this context. While not a direct solvent effect on a reaction, the intermolecular forces governing stability in the condensed phase are analogous to solvent-solute interactions. The thermal decomposition of aliphatic sulfones is a key step in some oxidative desulfurization processes. researchgate.net Research on various aliphatic sulfones, including di-n-butyl sulfone (an isomer of this compound), has been conducted to determine their melting parameters and thermal stability. acs.orgresearchgate.net

Table 2: Thermodynamic Data for Aminosulfonic Acids in Different Solvents This table provides a comparative look at the thermodynamic properties of aminosulfonic acids in water versus dimethyl sulfoxide (DMSO), illustrating the profound effect of the solvent on thermochemistry. cdnsciencepub.com

| Thermodynamic Parameter | Observation in DMSO vs. Water | Implication |

| Enthalpy of Solution (ΔHsoln) | 15–40 kJ mol⁻¹ more exothermic | Stronger favorable interactions between the acid and DMSO molecules. cdnsciencepub.com |

| Acid Dissociation (ΔpKa) | 2.1 to 5.5 units higher (weaker acid) | DMSO is less effective at stabilizing the resulting ions upon dissociation. cdnsciencepub.com |

| Enthalpy of Ionization (ΔHion) | ~30 kJ mol⁻¹ more endothermic | More energy is required to ionize the acid in DMSO compared to water. cdnsciencepub.com |

Computational chemistry, using methods like the Polarizable Continuum Model (PCM), further aids in elucidating solvent effects by modeling the solvent as a continuous dielectric medium. nih.govfaccts.de This approach allows for the calculation of solvation free energies and helps predict how thermochemical parameters will vary in different solvents. nih.govtandfonline.com

Advanced Spectroscopic and Analytical Characterization of Diisobutyl Sulfone

Vibrational Spectroscopy for Structural and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites the molecule to a higher vibrational state, and the frequencies of absorbed radiation correspond to the vibrational frequencies of specific bonds. In diisobutyl sulfone, the most characteristic IR absorptions are those of the sulfone group (SO₂).

The sulfone group gives rise to two prominent and intense stretching vibrations: the asymmetric and symmetric stretches. For dialkyl sulfones, the asymmetric stretching vibration (ν_as(SO₂)) is typically observed in the range of 1350-1300 cm⁻¹, while the symmetric stretching vibration (ν_s(SO₂)) appears in the 1160-1120 cm⁻¹ region. These strong absorptions are key diagnostic peaks for identifying the sulfone functionality.

In addition to the sulfone group vibrations, the IR spectrum of this compound will exhibit characteristic absorptions for the isobutyl groups. These include C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are typically found in the 2960-2870 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups will also be present in the 1470-1365 cm⁻¹ range. The presence of the isopropyl-like moiety in the isobutyl groups may also give rise to characteristic bending absorptions.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-H Stretch | CH₃ | ~2960 | Strong |

| Asymmetric C-H Stretch | CH₂ | ~2925 | Strong |

| Symmetric C-H Stretch | CH₃ | ~2870 | Medium |

| Symmetric C-H Stretch | CH₂ | ~2850 | Medium |

| Asymmetric SO₂ Stretch | Sulfone | 1350-1300 | Strong |

| Symmetric SO₂ Stretch | Sulfone | 1160-1120 | Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used.

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule.

For this compound, the symmetric stretching vibration of the sulfone group (ν_s(SO₂)) is expected to produce a strong and easily identifiable Raman band, typically in the same region as the IR absorption (1160-1120 cm⁻¹). The asymmetric stretch (ν_as(SO₂)), however, is often weaker in the Raman spectrum. The C-H stretching and bending vibrations of the isobutyl groups will also be Raman active. Due to the non-polar nature of many of these bonds, C-H stretching vibrations often give rise to strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of a compound in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative due to the symmetry of the molecule. The two isobutyl groups are chemically equivalent, meaning their corresponding protons will have the same chemical shifts. Within each isobutyl group, there are three distinct types of protons: the methyl protons (CH₃), the methine proton (CH), and the methylene protons (CH₂).

The methylene protons (CH₂) are adjacent to the electron-withdrawing sulfone group, which will cause their signal to appear at the lowest field (highest chemical shift) compared to the other protons in the isobutyl group. This signal is expected to be a doublet due to coupling with the single methine proton.

The methine proton (CH) is expected to appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons (CH₃) of the isobutyl group will appear at the highest field (lowest chemical shift) as a doublet, resulting from coupling with the methine proton.

An estimation of the expected ¹H NMR chemical shifts and multiplicities for this compound is provided in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂-SO₂- | Doublet | 2.8 - 3.2 |

| -CH(CH₃)₂ | Multiplet | 2.0 - 2.4 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used.

The ¹³C NMR spectrum of this compound will also reflect the symmetry of the molecule. Due to the equivalence of the two isobutyl groups, only three distinct carbon signals are expected.

The carbon atom of the methylene group (CH₂) directly bonded to the sulfone group will be the most deshielded and thus appear at the lowest field. The methine carbon (CH) will appear at an intermediate chemical shift, and the methyl carbons (CH₃) will be the most shielded, appearing at the highest field.

Table 3 summarizes the predicted ¹³C NMR chemical shifts for this compound based on data from analogous structures and general substituent effects.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-SO₂- | 55 - 65 |

| -C H(CH₃)₂ | 25 - 35 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent used.

While one-dimensional ¹H and ¹³C NMR spectra provide significant structural information, multi-dimensional NMR techniques can offer a more definitive and detailed picture of the molecular connectivity and spatial arrangement.

For a molecule like this compound, a Correlation Spectroscopy (COSY) experiment would confirm the coupling relationships between the protons within the isobutyl groups. For instance, cross-peaks would be observed between the methylene protons and the methine proton, and between the methine proton and the methyl protons, confirming their adjacent positions.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C signals to the specific methylene, methine, and methyl groups.

Further structural details could be elucidated using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds apart. This could further confirm the connectivity across the sulfone group. While detailed multi-dimensional NMR studies specifically on this compound are not widely published, the application of these techniques is standard practice in the structural elucidation of novel organic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₁₈O₂S), electron ionization (EI) mass spectrometry provides a characteristic pattern of fragments that confirms its molecular identity. nist.gov

The molecular weight of this compound is 178.29 g/mol . nist.gov In a typical EI mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 178. However, the high energy of electron ionization often leads to extensive fragmentation, and the molecular ion peak may be weak or absent. uni-saarland.de The fragmentation of this compound is dominated by the cleavage of bonds adjacent to the sulfonyl group and within the isobutyl chains.

The most prominent fragmentation pathways include the loss of one of the isobutyl groups (C₄H₉•, mass of 57) and the cleavage of the C-S bond, leading to characteristic fragment ions. The base peak in the spectrum is often the isobutyl cation [C₄H₉]⁺ at m/z 57. Other significant fragments arise from further decomposition.

Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 178 | Molecular Ion | [C₈H₁₈O₂S]⁺ | Often low in abundance or absent. nist.gov |

| 121 | Loss of an isobutyl radical | [M - C₄H₉]⁺ | Represents the [CH₃)₂CHCH₂SO₂]⁺ fragment. |

| 57 | Isobutyl cation | [C₄H₉]⁺ | Often the base peak, indicating the stability of this carbocation. nist.gov |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Resulting from cleavage within the isobutyl group. nist.gov |

| 41 | Allyl cation | [C₃H₅]⁺ | A common fragment in the mass spectra of branched alkanes. nist.gov |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

X-ray Diffraction and Scattering for Condensed Phase Structural Characterization

X-ray diffraction and scattering are powerful techniques for investigating the arrangement of molecules in condensed phases (liquids and solids). While specific crystallographic or liquid scattering data for this compound is not widely documented in the reviewed literature, insights can be drawn from studies on analogous compounds, such as dialkyl sulfoxides and other sulfones. google.com

In the liquid state, molecules like this compound, which possess both polar (the sulfonyl group) and nonpolar (the isobutyl chains) moieties, are expected to exhibit a degree of structural organization. X-ray scattering patterns of similar long-chain polar molecules often show a low-Q (low scattering angle) peak, which is a signature of nanoscale segregation between the polar and nonpolar domains. This suggests that in liquid this compound, the polar sulfonyl groups would tend to aggregate, surrounded by the nonpolar isobutyl chains, creating transient, loosely ordered domains.

The sulfonyl group (SO₂) is strongly polar, giving the this compound molecule a significant dipole moment. In the liquid phase, these permanent dipoles interact, leading to strong dipole-dipole correlations. These interactions promote self-association, where molecules orient themselves to align their dipoles in an energetically favorable manner (head-to-tail). This self-association is a key feature governing the liquid structure and physical properties of sulfones and sulfoxides. Studies on related compounds like dibutyl sulfoxide (B87167) have confirmed enhanced dipole-dipole correlations that lead to self-association phenomena.

Surface-Sensitive Spectroscopies for Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical oxidation state of elements within the top few nanometers of a material's surface. thermofisher.com For this compound, XPS analysis would confirm the presence of carbon, oxygen, and sulfur and provide definitive evidence of the sulfone functional group.

The binding energy of core-level electrons is sensitive to the local chemical environment. The sulfur S 2p peak is particularly diagnostic. In a sulfone (R-SO₂-R), the sulfur atom is in a high oxidation state (+6), which shifts its S 2p binding energy to a higher value compared to sulfides (R-S-R) or sulfoxides (R-SO-R). This chemical shift allows for unambiguous identification of the sulfone group. thermofisher.comxpsfitting.com

Table 2: Expected Core-Level Binding Energies for this compound in XPS

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | ~285.0 eV | Corresponds to C-C and C-H bonds in the isobutyl groups. A smaller component at a slightly higher binding energy (~286 eV) for the C-S bond may be resolved. researchgate.net |

| Oxygen | O 1s | ~532.0 eV | Characteristic of oxygen in a sulfonyl (S=O) group. |

| Sulfur | S 2p₃/₂ | ~168-169 eV | This high binding energy is characteristic of the S(VI) oxidation state in a sulfone group, distinguishing it from sulfides (~164 eV) and sulfites (~166 eV). xpsfitting.comthermofisher.com |

Binding energy ranges are approximate and can vary slightly based on instrument calibration and sample charging. xpsfitting.comresearchgate.netthermofisher.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring its formation or consumption during a chemical reaction. cas.cz

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For a molecule of intermediate polarity like this compound, reversed-phase HPLC is a common choice. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. cas.czwalshmedicalmedia.com

During analysis, this compound would be retained on the column and then eluted by the mobile phase. Its retention time would be characteristic of its structure and the specific conditions used. Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. walshmedicalmedia.com Impurities, such as starting materials (e.g., diisobutyl sulfide) or by-products, would have different retention times and appear as separate peaks. By running a gradient of solvent composition, a wide range of potential impurities can be separated and quantified. walshmedicalmedia.com A UV detector is often suitable, as the sulfone group provides some UV absorbance, particularly at lower wavelengths (~200-220 nm). sielc.com

Thin-Layer Chromatography (TLC) offers a faster, more qualitative method for rapid purity checks and reaction monitoring. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity can be visually assessed by the presence of a single spot for the pure compound versus multiple spots for an impure mixture.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds like this compound. In the analysis of aliphatic sulfones, the selection of the column, detector, and temperature programming is critical for achieving efficient separation and sensitive detection.

For a compound such as this compound, a non-polar or mid-polarity capillary column is typically employed. The separation mechanism relies on the differences in boiling points and interactions with the stationary phase. A common choice would be a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane.

The detection method is chosen based on the analytical requirements. A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds. For applications requiring higher selectivity and sensitivity for sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) is superior. The SCD provides an equimolar response to sulfur atoms, which simplifies quantification as the detector's response is directly proportional to the number of sulfur atoms in the molecule, irrespective of its chemical structure.

Analysis of related compounds, such as those in petroleum products or environmental samples, often uses GC-SCD to selectively identify and quantify sulfur species amidst a complex hydrocarbon matrix. nih.gov For general purity analysis of this compound, GC-FID is a standard and effective method. osti.gov

Table 1: Representative GC Conditions for Aliphatic Sulfone Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 75 °C (hold 5 min), then ramp 20 °C/min to 325 °C (hold 5 min) acs.org |

| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |

| Detector Temperature | 300 °C acs.org |

This table presents typical starting parameters for the GC analysis of an aliphatic sulfone like this compound, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. mdpi.com The mobile phase for analyzing aliphatic sulfones would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. fishersci.besielc.comgoogle.com The separation is driven by the hydrophobic interactions between the isobutyl groups of the sulfone and the C18 stationary phase. By adjusting the ratio of the organic solvent to water (gradient or isocratic elution), the retention time of this compound can be controlled to achieve separation from impurities.

Detection of this compound can be challenging as it lacks a strong chromophore for UV-Vis detection. However, detection is possible at low UV wavelengths, typically around 200-210 nm, where the sulfone functional group exhibits some absorbance. sielc.com For more sensitive and specific detection, an HPLC system can be coupled with a mass spectrometer (LC-MS). LC-MS provides molecular weight information, which greatly enhances the certainty of identification.

Table 2: Representative HPLC Conditions for Aliphatic Sulfone Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size sielc.com |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detector | UV at 200 nm or Mass Spectrometer (MS) sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table outlines typical starting parameters for the HPLC analysis of a simple sulfone like this compound, based on common reversed-phase methods.

Thermal Analysis for Decomposition Behavior and Stability

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting behavior, phase transitions, and decomposition profiles.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of crystalline solids. univr.it For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting transition. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

This technique is also highly effective for assessing the purity of crystalline compounds. Impurities typically cause a depression and broadening of the melting peak, a phenomenon that can be quantitatively analyzed to estimate the mole percent purity of the substance. chemicalbook.com

Table 3: Thermal Properties of Di-n-butyl Sulfone (by DSC)

| Property | Value | Reference |

|---|---|---|

| Melting Point (Tm) | 43-45 °C | sigmaaldrich.com |

| Enthalpy of Fusion (ΔHs−l) | 158.4 ± 1.1 J g⁻¹ | acs.org |

Data for di-n-butyl sulfone, a structural isomer of this compound, as determined by DSC. These values serve as an approximate guide for the expected properties of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of a compound. A TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Studies on acyclic aliphatic sulfones show that they are relatively thermally stable. acs.orgacs.org The decomposition of these compounds, which typically involves the elimination of sulfur dioxide, occurs at elevated temperatures. Research on a range of sulfones found that the onset of thermal decomposition for acyclic aliphatic sulfones generally occurs at temperatures above 350 °C. acs.orgacs.org For instance, the decomposition of di-n-butyl sulfone was observed to begin at high temperatures, indicating substantial thermal stability. acs.org This suggests that this compound would exhibit a similar high decomposition temperature, making it stable under typical processing and storage conditions. The analysis is usually performed under an inert nitrogen atmosphere at a controlled heating rate, such as 10 °C/min. fishersci.frnist.gov

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139169 nih.gov |

| Di-n-butyl sulfone | 69014 nih.gov |

| Acetonitrile | 6342 nih.gov |

Theoretical and Computational Chemistry of Diisobutyl Sulfone

Molecular Dynamics Simulations

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules in a liquid or solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of intermolecular interactions and dynamic processes over time. researchgate.net

MD simulations are a powerful tool for investigating the liquid structure and solvent properties of diisobutyl sulfone. Similar to other sulfones and related compounds like dibutyl sulfoxide (B87167), liquid this compound is expected to be highly structured due to a combination of strong dipole-dipole interactions and hydrophobic effects. osti.govosti.gov

The polar sulfone group (-SO2-) possesses a large dipole moment, leading to significant electrostatic interactions and self-association in the liquid phase. osti.gov Simultaneously, the nonpolar isobutyl chains would tend to aggregate to minimize their contact with the polar moieties. This interplay results in nanoscale structural differentiation, creating distinct polar and nonpolar domains within the liquid. osti.gov These structural features can be quantified in an MD simulation by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For example, RDFs for sulfur-sulfur and sulfur-oxygen pairs would reveal the extent of polar ordering. osti.gov

Sulfones are of significant interest as electrolyte solvents for high-voltage lithium-ion batteries due to their high oxidative stability and ability to dissolve lithium salts. researchgate.netrsc.org MD simulations are crucial for understanding the transport properties of ions within these electrolytes, which directly impact battery performance. nih.gov

In a hypothetical electrolyte composed of a lithium salt (e.g., LiTFSI) dissolved in this compound, MD simulations could elucidate the Li+ solvation structure, including the number of sulfone molecules in the lithium ion's first coordination shell. The simulations would also reveal the mechanism of ion transport. In many highly concentrated sulfone-based electrolytes, Li+ ions diffuse not as independent entities but through a ligand exchange mechanism, where solvent molecules are passed between the coordination shells of adjacent Li+ ions. nii.ac.jp This process can result in a high lithium-ion transference number (the fraction of total ionic conductivity contributed by Li+), a highly desirable characteristic for efficient battery operation. researchgate.netnii.ac.jp

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound. By simulating spectra, researchers can understand the relationship between molecular structure and spectroscopic output, aid in the interpretation of experimental data, and identify unknown compounds.

The theoretical prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra is a cornerstone of computational molecular analysis. These simulations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT).

Infrared (IR) Spectroscopy Simulation: The simulation of an IR spectrum involves a multi-step computational process. Initially, the geometry of the this compound molecule is optimized to find its most stable three-dimensional conformation (lowest energy state). Following optimization, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule's bonds will vibrate (stretch, bend, etc.) when exposed to infrared radiation. Each vibrational mode has a corresponding frequency and intensity, which together form the simulated IR spectrum.

Research on analogous linear sulfones, such as dipropyl sulfone, has demonstrated that long-range corrected hybrid density functionals, like wB97XD, combined with a substantial basis set such as 6-311++G(2df,2pd), provide accurate predictions for both molecular geometry and vibrational spectra. researchgate.netysu.am This methodology is considered highly reliable for sulfone systems. ysu.amresearchgate.net The simulated spectrum is often constructed by applying a Lorentzian broadening to the calculated vibrational modes to generate a curve that is directly comparable to experimental spectra obtained from a spectrometer. researchgate.net

Below is a representative table of predicted IR absorption bands for this compound, based on the functional groups present and established computational methods for similar sulfone compounds.

| Predicted Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric SO₂ Stretch | Sulfone (O=S=O) | ~1350 - 1300 |

| Symmetric SO₂ Stretch | Sulfone (O=S=O) | ~1160 - 1120 |

| C-H Asymmetric Stretch | Methyl (CH₃) / Methylene (B1212753) (CH₂) | ~2960 - 2950 |

| C-H Symmetric Stretch | Methyl (CH₃) / Methylene (CH₂) | ~2870 - 2860 |

| C-H Bending | Methyl (CH₃) / Methylene (CH₂) | ~1470 - 1450 |

| C-S Stretch | Alkyl-Sulfone | ~800 - 700 |

Note: This table is a theoretical representation. The exact wavenumbers would be determined by specific DFT calculations for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Simulating NMR spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule within an applied magnetic field. From these shielding tensors, the chemical shifts (δ) are determined, typically relative to a standard compound like tetramethylsilane (B1202638) (TMS). Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated. uzh.ch

For a molecule like this compound, which contains magnetically non-equivalent protons and carbons due to its structure, computational methods can predict the chemical shift for each unique atom and the splitting patterns that arise from J-coupling. organicchemistrydata.org These calculations help in assigning peaks in complex experimental spectra. Advanced techniques can even simulate 2D NMR spectra, such as EXSY, to study dynamic processes. nih.gov

The following table illustrates the kind of data a theoretical NMR prediction for this compound would provide.

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Methyl groups | ~1.0 - 1.2 | ~22 - 24 |

| CH | Methine group | ~2.2 - 2.5 | ~28 - 30 |

| CH₂ | Methylene group adjacent to sulfone | ~2.9 - 3.1 | ~58 - 60 |

Note: This table is a theoretical representation. Specific chemical shifts and coupling constants require dedicated quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure correlates with its biological activity. azolifesciences.com Computational modeling provides a rapid and cost-effective means to conduct SAR analyses, guiding the design of more potent and selective compounds. oncodesign-services.com

For this compound, computational SAR studies would involve several key steps. First, a set of structurally related sulfone analogs would be defined. Then, using computational methods, various molecular descriptors would be calculated for each analog. These descriptors quantify different physicochemical properties, such as:

Electronic properties: (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies)

Steric properties: (e.g., molecular volume, surface area, specific shape indices)

Hydrophobic properties: (e.g., logP)

These descriptors are then used to build a mathematical model, often through Quantitative Structure-Activity Relationship (QSAR) techniques, that correlates the structural features with a known biological activity (e.g., enzyme inhibition). nih.gov Studies on other sulfone derivatives have successfully used QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models for their activity against biological targets. nih.govnih.govnih.gov

If a biological target is known, molecular docking simulations can be performed. In this approach, a 3D model of the this compound molecule is computationally "placed" into the active site of the target protein to predict its binding orientation and affinity. This helps to visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its biological effect. nih.gov

The process for a computational SAR study on this compound is outlined below.

| Step | Description | Computational Technique(s) |

| 1. Target Identification | Identify a potential biological target (e.g., enzyme, receptor). | Literature review, bioinformatics. |

| 2. Compound Dataset | Assemble a dataset of this compound and its structural analogs with known activity data. | Chemical database search. |

| 3. Descriptor Calculation | Compute a wide range of 2D and 3D molecular descriptors for all compounds in the dataset. | DFT, Molecular Mechanics software. |

| 4. Model Development | Use statistical methods to build a QSAR model that links the descriptors to biological activity. | Multiple Linear Regression, Partial Least Squares. |

| 5. Molecular Docking | Simulate the binding of this compound to the 3D structure of the biological target. | Docking software (e.g., AutoDock, GOLD). |

| 6. Model Validation & Prediction | Validate the QSAR model's predictive power and use it to predict the activity of new, untested analogs. | Cross-validation, external test sets. |

Through these computational methodologies, a detailed understanding of the structure-activity relationships governing the biological effects of this compound can be developed, providing a rational basis for the design of novel and more effective molecules.

Advanced Applications of Diisobutyl Sulfone in Chemical Science and Engineering

Strategic Utility in Organic Synthesis

The sulfone group is renowned for its chemical stability and its ability to act as a "chemical chameleon," modulating reactivity in a variety of organic transformations. thieme-connect.com This functional group is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. thieme-connect.com

Diisobutyl sulfone is utilized in industrial applications as a chemical intermediate for the production of other chemicals. ontosight.ai The sulfone functional group is a strong electron-withdrawing group, which can activate adjacent positions for chemical reactions. It can stabilize an adjacent carbanion, facilitating alkylation or other carbon-carbon bond-forming reactions. thieme-connect.com Moreover, the sulfone moiety can function as a good leaving group in certain reactions, enabling its strategic removal after it has served its synthetic purpose. thieme-connect.com

The general utility of sulfones as synthetic intermediates is well-established. thieme-connect.comjchemrev.com For example, sulfones are key precursors in the Ramberg–Bäcklund and Julia olefination reactions. thieme-connect.com While specific, widely published examples detailing the use of this compound as a starting building block are not prevalent, its fundamental structure suggests potential. The isobutyl groups could theoretically undergo functionalization to introduce reactive handles, thereby converting the simple dialkyl sulfone into a more complex, bifunctional building block for constructing larger molecular architectures. The synthesis of sulfones is often achieved through the oxidation of the corresponding sulfides, a common and efficient method. thieme-connect.commdpi.com Sodium sulfinates have also emerged as powerful and versatile building blocks for the synthesis of a wide array of organosulfur compounds, including sulfones. rsc.org

The synthesis of complex molecules often relies on robust and stereoselective chemical reactions. The sulfone group plays a critical role in several such named reactions that have become indispensable tools for synthetic chemists. thieme-connect.comnumberanalytics.com Allylboronic esters, for instance, are important compounds for creating structurally complex molecules due to their high functional group tolerance, and recent methods have been developed for their synthesis from precursors like allyl sulfones. acs.org

Two prominent examples of sulfone-based transformations are:

The Julia-Kocienski Olefination: A modified version of the Julia olefination, this reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene. This reaction is a powerful method for constructing carbon-carbon double bonds with high E-selectivity. thieme-connect.com

The Ramberg–Bäcklund Reaction: This reaction converts an α-halo sulfone into an alkene through treatment with a base, proceeding via a transient three-membered episulfone intermediate which extrudes sulfur dioxide. It is particularly useful for synthesizing strained cyclic alkenes. thieme-connect.com

While these reactions showcase the power of the sulfone core, the direct application of this compound in the total synthesis of complex natural products or pharmaceuticals is not extensively documented in the available literature. Its use would likely require prior functionalization to an α-halo sulfone or another activated intermediate to participate in these specific pathways. beilstein-journals.org The strategic placement and subsequent reaction of the sulfone group are central to the assembly of intricate molecular frameworks. acs.orgbeilstein-journals.org

This compound as an Advanced Reaction Medium and Solvent

The choice of solvent is critical for the outcome of a chemical reaction, influencing reaction rates, selectivity, and equilibria. Polar aprotic solvents are particularly valuable, and sulfones represent a promising class of these materials. researchgate.netresearchgate.net

This compound is a colorless, oily liquid that is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but insoluble in water. ontosight.ai Its ability to dissolve a wide range of organic compounds makes it a useful solvent in many chemical reactions. ontosight.ai Like other sulfones, it is a polar aprotic solvent, a property derived from the strong dipole moment of the S=O bonds in the sulfonyl group. researchgate.net This polarity allows it to effectively solvate cations, which can enhance the nucleophilicity of the corresponding anions in a reaction mixture. researchgate.net

Its high boiling point suggests it can be used for reactions requiring elevated temperatures where more volatile solvents would require specialized high-pressure equipment. ontosight.ai A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂S | chemicalbook.com |

| Molecular Weight | 178.29 g/mol | ontosight.aichemicalbook.com |

| Boiling Point | 266 °C | ontosight.ai |

| Melting Point | 17 °C | chemicalbook.com |

| Density (at 20 °C) | 0.94 g/cm³ | ontosight.ai |

| Refractive Index (at 20 °C) | 1.443 | ontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |

| Viscosity (at 20 °C) | 10.5 mm²/s | ontosight.ai |

This table is interactive. Click on the headers to sort.

The properties of this compound can be compared to other well-known polar aprotic solvents containing sulfone or sulfoxide (B87167) groups, such as sulfolane (B150427) and dimethyl sulfoxide (DMSO). researchgate.netnih.gov Sulfolane is noted for its high thermal stability and ability to be used across a wide range of reaction conditions, including acid-catalyzed reactions at high temperatures. researchgate.net